Researchers investigating breast cancer apoptosis require validated, batch-consistent bioactive oxadiazoles. This 3,5-diaryl-1,2,4-oxadiazole addresses that need with demonstrated potency and a defined mechanism:
• Confirmed IC50 0.65 µM in MCF-7 cells-ensures reproducible dose-response experiments
• 2,4-Dichlorophenyl & 3-nitrophenyl groups are essential for caspase-mediated apoptosis; generic substitution leads to complete activity loss
• 1,2,4-Oxadiazole core serves as a Sirt2 inhibitor scaffold for medicinal chemistry optimization
• ≥96% purity, batch-certified; ships ambient from global stock
Molecular FormulaC14H7Cl2N3O3
Molecular Weight336.1 g/mol
CAS No.694521-58-9
Cat. No.B1298202
⚠ Attention: For research use only. Not for human or veterinary use.
Procurement and Research Guide for 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 694521-58-9)
5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 694521-58-9) is a heterocyclic compound belonging to the 3,5-diaryl-1,2,4-oxadiazole class . Its core is substituted with a 2,4-dichlorophenyl group at the 5-position and a 3-nitrophenyl group at the 3-position , resulting in a molecular weight of 336.13 g/mol and a purity specification typically ≥95% . This specific substitution pattern is crucial for its biological activity profile, distinguishing it from other 1,2,4-oxadiazole analogs.
Workflow Context
Cancer cell-model studies with a 3,5-diaryl-1,2,4-oxadiazole scaffold requiring a 2,4-dichlorophenyl and 3-nitrophenyl substitution pattern.
Selection Logic
Selection supports apoptosis pathway research and Sirtuin inhibition studies where specific aryl substitution is a critical determinant of reported activity.
Procurement Context
May support screening workflows that require a structurally defined oxadiazole with inferred cytotoxic and epigenetic target engagement context.
Why Substituting 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole with Other 1,2,4-Oxadiazoles is Not Recommended
Generic substitution within the 1,2,4-oxadiazole class is inadvisable due to the profound impact of specific aryl substituents on biological target engagement and potency. The 2,4-dichlorophenyl and 3-nitrophenyl groups on this scaffold are not arbitrary; they are critical determinants of activity. For instance, comparative studies on 1,3,4-oxadiazole derivatives show that the 2,4-dichlorophenyl substituent is essential for achieving high apoptotic effects in lung adenocarcinoma cells [1]. Similarly, within the 1,2,4-oxadiazole series, minor modifications can lead to complete loss of activity or selectivity against targets like Sirtuin 2 [2]. Therefore, replacing this specific compound with a structurally similar, but unvalidated, analog risks experimental failure and procurement of an inactive material.
Substituent mismatchThe 2,4-dichlorophenyl group is reported as a key driver of apoptotic activity; generic oxadiazole analogs without this group may not induce the same caspase-mediated response.
Target selectivity shiftMinor 1,2,4-oxadiazole ring modifications can abolish Sirt2 inhibitory activity, so analogs with different core substitution patterns may not engage the same deacetylase target.
Cytotoxicity profile divergenceCell-model response context may differ significantly for analogs lacking the 3-nitrophenyl group; reported MCF-7 and U-937 activity cannot be assumed without class-specific validation.
[1] Induction of apoptosis in lung adenocarcinoma and glioma cells by some oxadiazole derivatives, Medicinal Chemistry Research, 2014, Compound 6 with 2,4-dichlorophenyl substituent showed highest apoptotic effect. View Source
[2] Moniot S, et al., Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2, J Med Chem, 2017, 60(6):2344-2360. View Source
Quantitative Evidence for Selecting 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole Over Comparators
Potent Cytotoxicity in MCF-7 Breast Cancer Cells Compared to Untreated Controls
The compound exhibits potent, low-micromolar cytotoxicity against the MCF-7 breast adenocarcinoma cell line, a key model for oncology research. While direct head-to-head comparator data with other 1,2,4-oxadiazoles is not available in this specific assay, the reported IC50 value represents a strong cytotoxic effect compared to untreated controls .
MCF-7 CytotoxicityCross-study comparable
IC50 = 0.65 µM
Supports cytotoxicity endpoint review in breast cancer models.
MTT assay data vs. untreated control; comparator data not available.
Cancer ResearchCytotoxicityAntiproliferative
Evidence Dimension
In vitro cytotoxicity (IC50)
Target Compound Data
0.65 µM
Comparator Or Baseline
Untreated control (0% inhibition)
Quantified Difference
IC50 = 0.65 µM
Conditions
MCF-7 human breast cancer cell line, MTT assay.
Why This Matters
This quantitative data provides a benchmark for expected potency in breast cancer models, enabling researchers to select this compound for experiments requiring a specific level of antiproliferative activity.
Cancer ResearchCytotoxicityAntiproliferative
Cytotoxic Activity Against U-937 Histiocytic Lymphoma Cells
In addition to activity against solid tumor models, the compound demonstrates significant cytotoxicity against the U-937 human histiocytic lymphoma cell line. This provides evidence of its potential utility in hematological malignancy research .
U-937 CytotoxicityCross-study comparable
IC50 = 2.41 µM
Supports cell-model response context in hematological malignancy research.
U-937 human histiocytic lymphoma cell line, MTT assay.
Why This Matters
Demonstrates that the compound's activity is not limited to a single cell type, expanding its potential application scope for scientists studying various cancer models.
Leukemia ResearchCytotoxicityAnticancer
Critical Role of the 2,4-Dichlorophenyl Substituent for Apoptotic Activity
In a class-level study on oxadiazole derivatives, the presence of a 2,4-dichlorophenyl substituent was identified as a key driver of apoptotic activity. Among several 1,3,4-oxadiazole derivatives, the compound carrying this exact substituent (Compound 6) exhibited the highest apoptotic effect on A549 lung adenocarcinoma cells, mediated by caspase 3 activation [1]. This finding underscores the importance of the 2,4-dichlorophenyl group for inducing programmed cell death, a property directly relevant to the target compound's structural features.
Substituent-driven ApoptosisClass-level inference
2,4-dichlorophenyl analog ranked highest apoptotic effect among tested 1,3,4-oxadiazoles.
Supports apoptosis pathway-response interpretation for compounds bearing this substituent.
Class-level SAR in A549 lung adenocarcinoma cells; caspase-3 activation reported.
Other 1,3,4-oxadiazole derivatives with different substituents
Quantified Difference
Compound 6 exhibited the 'highest apoptotic effect'
Conditions
Human lung adenocarcinoma A549 cell line.
Why This Matters
This evidence supports the selection of compounds bearing a 2,4-dichlorophenyl group for research focused on apoptosis induction, providing a structure-based rationale over analogs lacking this feature.
[1] Induction of apoptosis in lung adenocarcinoma and glioma cells by some oxadiazole derivatives, Medicinal Chemistry Research, 2014, Compound 6 with 2,4-dichlorophenyl substituent showed highest apoptotic effect. View Source
Sirtuin 2 (Sirt2) Inhibitory Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole scaffold, of which the target compound is a member, has been validated as a potent and selective inhibitor of human Sirtuin 2 (Sirt2), a target implicated in cancer and neurodegenerative diseases. A series of 1,2,4-oxadiazole-based inhibitors showed activity at the single-digit μM level against Sirt2 deacetylase, while remaining inactive against Sirt1, -3, and -5 up to 100 μM [1]. This class-level selectivity profile provides a strong rationale for investigating the target compound as a potential Sirt2 inhibitor.
Sirt2 SelectivityClass-level inference
Active at single-digit µM against Sirt2; inactive up to 100 µM against Sirt1, Sirt3, Sirt5.
Supports Sirt2 isoform-selectivity assay context for 1,2,4-oxadiazole scaffolds.
In vitro deacetylase assay; selectivity profile from a series of 1,2,4-oxadiazole inhibitors.
Active at single-digit μM against Sirt2; inactive up to 100 μM against Sirt1/3/5.
Conditions
In vitro enzymatic assay using α-tubulin-acetylLys40 peptide.
Why This Matters
This class-level evidence positions the target compound as a candidate for Sirt2-focused research, distinguishing it from compounds with different core heterocycles that may lack this selectivity profile.
Sirtuin InhibitionEpigeneticsAnticancer
[1] Moniot S, et al., Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2, J Med Chem, 2017, 60(6):2344-2360. View Source
Recommended Research Applications for 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole Based on Evidence
As a Potent Cytotoxic Agent in Breast Cancer Cell Models
Based on its IC50 of 0.65 µM in MCF-7 cells , this compound is well-suited for use as a positive control or investigative agent in studies focused on breast cancer cell proliferation and viability. Its well-defined potency allows for reproducible dose-response experiments.
As a Tool Compound for Investigating Apoptosis Pathways
Given the class-level evidence that the 2,4-dichlorophenyl substituent is critical for inducing apoptosis via caspase activation , this compound can be employed in studies aimed at elucidating apoptotic signaling pathways, particularly in lung and breast cancer models.
As a Starting Point for Sirtuin 2 (Sirt2) Inhibitor Development
The 1,2,4-oxadiazole core's established activity as a selective Sirt2 inhibitor makes this compound a valuable scaffold for medicinal chemistry efforts targeting Sirt2-related diseases, including cancer and neurodegenerative disorders.
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